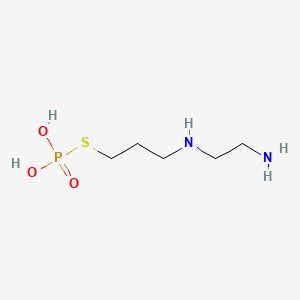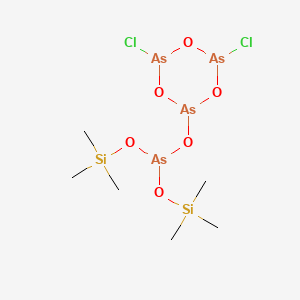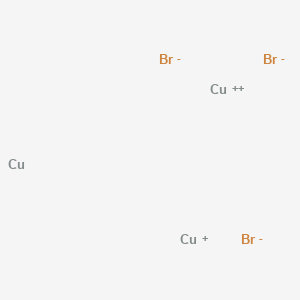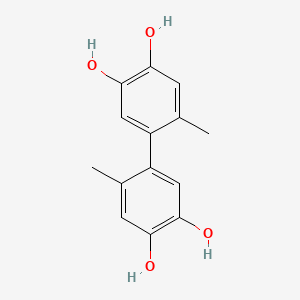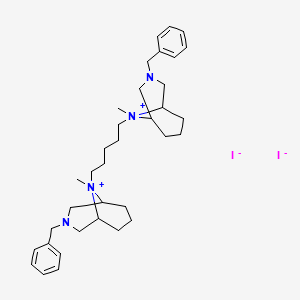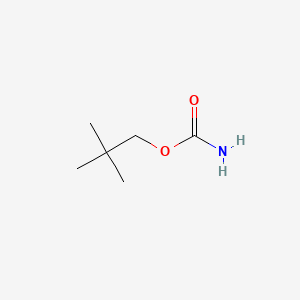
Carbamic acid, neopentyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, neopentyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. The neopentyl ester of carbamic acid is particularly interesting due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamic acid, neopentyl ester can be synthesized through the reaction of neopentyl alcohol with carbamoyl chloride. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Neopentyl alcohol+Carbamoyl chloride→Carbamic acid, neopentyl ester+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Additionally, the use of catalysts and solvents can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, neopentyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of neopentyl alcohol and carbamic acid.
Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidation products.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Neopentyl alcohol and carbamic acid.
Oxidation: Various oxidized carbamate derivatives.
Substitution: Different carbamate esters depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, neopentyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: Studied for its potential use in enzyme inhibition and as a model compound for understanding carbamate interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of carbamic acid, neopentyl ester involves its interaction with target molecules through the formation of carbamate bonds. These bonds can inhibit enzyme activity by modifying active site residues, leading to a decrease in enzyme function. The molecular targets often include enzymes with nucleophilic active sites, such as serine hydrolases.
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
Carbamic acid, neopentyl ester is unique due to its bulky neopentyl group, which imparts steric hindrance and affects its reactivity and stability. This makes it a valuable compound for specific applications where steric effects are crucial, such as in the design of enzyme inhibitors and protecting groups in organic synthesis.
Properties
CAS No. |
3124-46-7 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2,2-dimethylpropyl carbamate |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4-9-5(7)8/h4H2,1-3H3,(H2,7,8) |
InChI Key |
AFQYFVWMIRMBAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


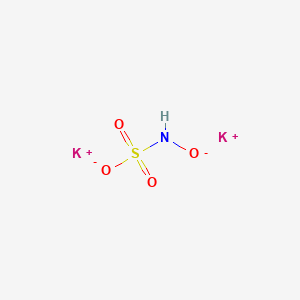
![5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one](/img/structure/B13733640.png)
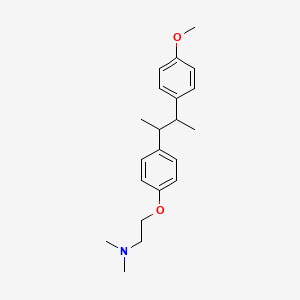
![2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13733648.png)
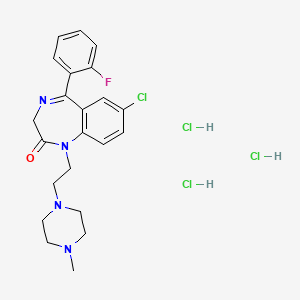
![Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate](/img/structure/B13733657.png)

